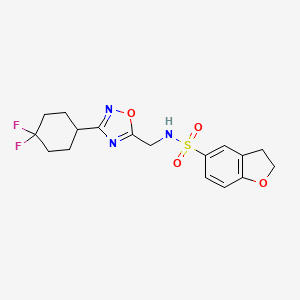

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

"N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide" is a synthetic small molecule featuring a 1,2,4-oxadiazole core linked to a 4,4-difluorocyclohexyl group and a 2,3-dihydrobenzofuran-sulfonamide moiety. The oxadiazole ring is a bioisostere for carboxyl or amide groups, enhancing metabolic stability and binding affinity in drug design . Sulfonamide groups are common pharmacophores in enzyme inhibitors, suggesting possible interactions with biological targets such as carbonic anhydrases or kinases.

Properties

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N3O4S/c18-17(19)6-3-11(4-7-17)16-21-15(26-22-16)10-20-27(23,24)13-1-2-14-12(9-13)5-8-25-14/h1-2,9,11,20H,3-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGVGKPMUWUGIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural features, it is plausible that it could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.

Biochemical Pathways

Without specific target identification, it’s challenging to definitively state which biochemical pathways this compound affects. Compounds with similar structures have been found to possess various biological activities, suggesting that this compound could potentially affect multiple pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for determining the bioavailability of the compound, which is the proportion of the drug that enters circulation and can have an active effect.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on the compound’s stability under various conditions, it’s difficult to predict how these factors might influence its action.

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a synthetic compound that integrates a complex structure featuring an oxadiazole moiety and a sulfonamide group. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications across various biological systems.

Chemical Structure and Synthesis

The compound consists of:

- Oxadiazole ring : A five-membered heterocyclic structure contributing to its unique chemical properties.

- Difluorocyclohexyl group : Enhances lipophilicity and potentially biological activity.

- Dihydrobenzofuran : Provides structural diversity and may influence biological interactions.

The synthesis typically involves several steps, including:

- Formation of the oxadiazole ring through cyclization reactions.

- Introduction of the difluorocyclohexyl group via fluorination.

- Coupling with the sulfonamide moiety to yield the final product.

Antimicrobial Properties

Compounds containing oxadiazole moieties have been shown to exhibit diverse biological activities, including antimicrobial effects. Preliminary studies suggest that this compound may inhibit specific enzymes or pathways involved in microbial growth and replication .

Anticancer Activity

Research indicates that derivatives of oxadiazoles can possess significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds exhibit IC50 values in the low micromolar range against human lung cancer cells (A549) and other cancer types . The specific mechanism often involves the induction of apoptosis or cell cycle arrest.

Neuroprotective Effects

The sulfonamide component is known for neuroprotective properties. Compounds with similar structures have shown potential in treating neurodegenerative conditions by modulating inflammatory responses and protecting neuronal cells from oxidative stress.

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : Binding to specific enzymes crucial for disease progression.

- Receptor Modulation : Interacting with receptors involved in signaling pathways that regulate cell proliferation and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Scientific Research Applications

Medicinal Chemistry

The compound features a sulfonamide moiety combined with an oxadiazole ring and a benzofuran structure. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties. The incorporation of the oxadiazole ring enhances these properties due to its diverse reactivity and ability to interact with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant antimicrobial effects against various bacterial strains. For instance, derivatives of oxadiazoles have shown efficacy against both Gram-positive and Gram-negative bacteria . The mechanism of action typically involves inhibition of key enzymes or disruption of cellular processes.

Anticancer Potential

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has been investigated for its anticancer properties. Studies have demonstrated that sulfonamide derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. This inhibition leads to reduced cell proliferation in various cancer cell lines .

Formation of the Oxadiazole Ring

The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions. This step is crucial as it establishes the core structure that contributes to the compound's biological activity.

Introduction of Functional Groups

The difluorocyclohexyl group is introduced using difluorocyclohexyl halides in reactions with the oxadiazole intermediate. This modification is essential for enhancing the pharmacological properties of the compound.

Final Coupling Reactions

The final step involves forming an amide bond to attach the sulfonamide moiety. Common reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used to facilitate this reaction .

Biological Evaluations

Numerous studies have focused on evaluating the biological activities of this compound.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant growth inhibition against various cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast carcinoma). The percent growth inhibition (PGI) for these cell lines has been reported to be substantial, indicating promising anticancer activity .

Mechanistic Insights

Molecular docking studies suggest that the compound interacts effectively with the active sites of target enzymes like DHFR, leading to a better understanding of its mode of action . Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs with overlapping motifs, such as difluorocyclohexyl, sulfonamide, or heterocyclic components. Below is a detailed analysis:

Structural Analogs

A. N-{2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide (Patent: EP 2008)

- Key Differences :

- Replaces the oxadiazole and dihydrobenzofuran with a benzimidazole core and tert-butyl group.

- Ethanesulfonamide vs. aromatic sulfonamide in the target compound.

- Benzimidazoles are associated with antiviral or antifungal activity, whereas oxadiazoles are often used for metabolic stability.

B. Cannabinoid Receptor Ligands (e.g., CP-55,940)

- Key Differences :

- Lacks sulfonamide and oxadiazole groups but shares high lipophilicity.

- Properties: Binds specifically to cannabinoid receptors in immune cells (e.g., B lymphocytes) but exhibits nonspecific binding in fatty tissues due to lipophilicity . The target compound’s difluorocyclohexyl group may similarly increase nonspecific binding risks, though its sulfonamide could mitigate this via polar interactions.

Physicochemical and Pharmacokinetic Comparison

Research Findings and Implications

- Metabolic Stability : The oxadiazole ring in the target compound may confer greater resistance to oxidative metabolism compared to benzimidazoles or ester-containing analogs .

- Crystallinity : Unlike the patented compound, the target molecule’s crystallinity is unreported. Crystalline forms (as in EP 2008) often enhance shelf-life but may reduce solubility.

- Lipophilicity vs. Specificity: The difluorocyclohexyl group increases lipophilicity, which could enhance blood-brain barrier penetration but risks nonspecific binding, as seen in cannabinoid ligands .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization between a nitrile derivative and hydroxylamine .

- Step 2: Functionalization of the oxadiazole with the difluorocyclohexyl group under palladium-catalyzed cross-coupling conditions .

- Step 3: Sulfonamide coupling between the dihydrobenzofuran moiety and the oxadiazole intermediate using carbodiimide-based coupling agents .

Optimization Tips:

- Control temperature (e.g., 0–5°C during nitrile activation) to minimize side reactions .

- Use anhydrous solvents (e.g., DMF or DCM) to prevent hydrolysis of intermediates .

- Monitor reaction progress via LC-MS to isolate pure intermediates .

Basic: How should researchers characterize the structural integrity and purity of this compound?

Answer:

- NMR Spectroscopy: Use H/F NMR to confirm the difluorocyclohexyl group and sulfonamide linkage .

- High-Resolution Mass Spectrometry (HR-MS): Validate molecular weight (±2 ppm accuracy) .

- HPLC-PDA: Assess purity (>95%) with a C18 column and acetonitrile/water gradient .

- X-ray Crystallography: Resolve crystal structure for absolute configuration (if crystalline) .

Basic: What initial biological screening assays are appropriate for evaluating its therapeutic potential?

Answer:

- Enzyme Inhibition Assays: Test against kinases or proteases due to sulfonamide’s affinity for catalytic pockets .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial Activity: Assess via broth microdilution against Gram-positive/negative bacteria .

- Solubility and LogP: Determine using shake-flask or HPLC methods to predict bioavailability .

Advanced: How can structure-activity relationship (SAR) studies be designed to identify critical functional groups?

Answer:

- Structural Modifications:

- Replace difluorocyclohexyl with other cycloalkyl groups to assess fluorine’s role .

- Modify the oxadiazole ring to triazole or thiadiazole to test heterocycle specificity .

- Assay Design:

- Compare IC values across analogs in target-specific assays (e.g., enzyme inhibition) .

- Use molecular docking to correlate substituent changes with binding energy .

- Case Study: A SAR study on similar sulfonamides showed that fluorination at the cyclohexyl group enhanced metabolic stability by 40% .

Advanced: What computational methods are effective in studying its interactions with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein binding over 100 ns to identify stable conformations .

- Density Functional Theory (DFT): Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .

- Pharmacophore Modeling: Map essential features (e.g., hydrogen bond acceptors) using Schrödinger Suite .

- ADMET Prediction: Use QikProp or ADMETlab to forecast toxicity and permeability .

Advanced: What strategies resolve contradictions in biological activity data across different assays?

Answer:

- Assay Validation:

- Replicate results in orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .

- Test in physiologically relevant models (e.g., 3D cell cultures instead of monolayer) .

- Data Analysis:

- Apply multivariate statistics to distinguish assay-specific artifacts .

- Cross-reference with structural analogs (e.g., PubChem BioActivity data) to identify trends .

- Example: Discrepancies in cytotoxicity data may arise from varying cell line genetic backgrounds; validate using isogenic models .

Advanced: How does the compound’s stability under various conditions affect experimental outcomes?

Answer:

- Solution Stability:

- Test degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via HPLC .

- Add antioxidants (e.g., BHT) if oxidation is observed in DMSO stocks .

- Solid-State Stability:

- Case Study: A related oxadiazole sulfonamide showed 15% degradation after 24 hours in plasma, necessitating prodrug derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.